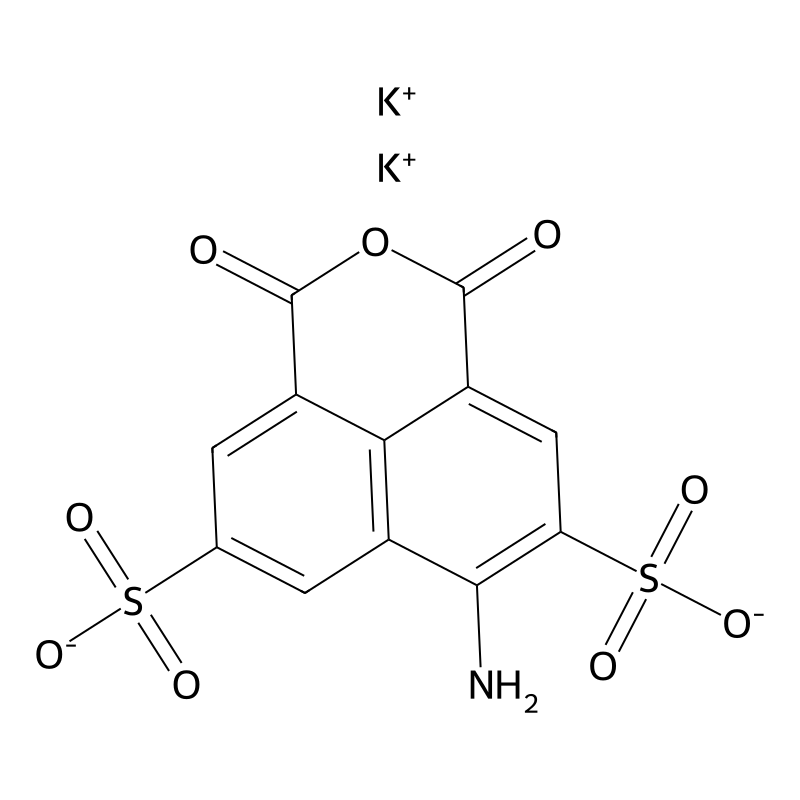

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt is a synthetic organic compound with the molecular formula and a molecular weight of 449.5 g/mol. It is characterized by its bright yellow color and is commonly used as a fluorescent dye in biological research. The compound contains two sulfonic acid groups and an anhydride structure, which contribute to its solubility and reactivity in various biological systems .

Synthesis of Fluorescent Probes:

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt, also known as Lucifer Yellow anhydride dipotassium salt, finds application in the synthesis of fluorescent probes, particularly the fluorescent peptide analog, Lucifer Yellow [].

Lucifer Yellow is a water-soluble, negatively charged molecule that exhibits strong fluorescence upon binding to certain biological structures, such as glycosaminoglycans and DNA []. This property makes it a valuable tool in various scientific research fields, including:

- Cellular and molecular biology: Lucifer Yellow is used to label and track the movement of molecules within cells, visualize the extracellular matrix, and study cell-cell interactions [].

- Neuroscience: It helps to visualize neuronal processes and connections in the nervous system [].

- Developmental biology: Lucifer Yellow is used to study the development of various organs and tissues by labeling specific cell populations [].

- Nucleophilic substitution: The anhydride moiety can react with nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

- Sulfonation: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity.

- Fluorescence: Upon excitation, it emits fluorescence, making it useful for labeling and imaging applications in biological contexts.

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt exhibits significant biological activity primarily as a fluorescent dye. It is known for its ability to label proteins and cellular structures, facilitating visualization under fluorescence microscopy. Additionally, it has been used in studies related to cellular uptake and localization of biomolecules .

The synthesis of 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt typically involves:

- Starting Materials: Naphthalene derivatives are sulfonated to introduce sulfonic acid groups.

- Formation of Anhydride: The sulfonated intermediate undergoes cyclization to form the anhydride structure.

- Potassium Salting: The final step involves neutralizing the compound with potassium hydroxide to yield the dipotassium salt form.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity .

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt is widely used in various applications:

- Fluorescent Labeling: It is employed for labeling proteins and nucleic acids in biochemical assays.

- Histology and Hematology: The compound serves as a dye for staining tissues in histological studies.

- Biological Research: It is utilized in studies involving cellular imaging and tracking of biomolecules within cells .

Studies on the interactions of 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt with biological molecules reveal its ability to bind selectively to certain proteins and nucleic acids. This selectivity is crucial for its application in imaging techniques where specific labeling of targets is desired. Interaction studies often involve fluorescence spectroscopy to characterize binding affinities and kinetics .

Several compounds exhibit structural similarities or functional properties to 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt. Here are some notable examples:

| Compound Name | Similarity Features | Unique Characteristics |

|---|---|---|

| Lucifer Yellow | Fluorescent dye | Used extensively in live cell imaging |

| Fluorescein | Fluorescent properties | High water solubility; widely used in microscopy |

| Rhodamine B | Fluorescent properties | Stronger fluorescence but less water-soluble |

| Naphthol AS-D | Naphthalene derivative; used as a dye | Primarily used in histological staining |

The uniqueness of 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt lies in its dual sulfonation which enhances solubility while maintaining strong fluorescent properties suitable for biological applications .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant